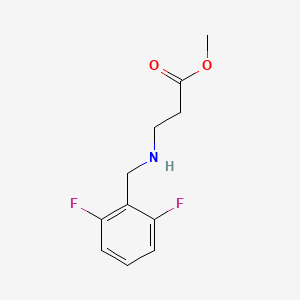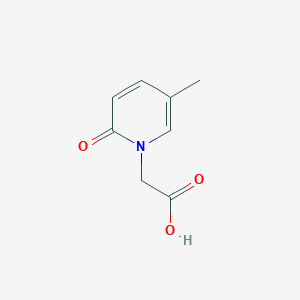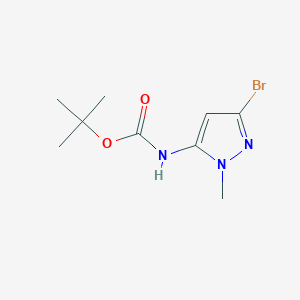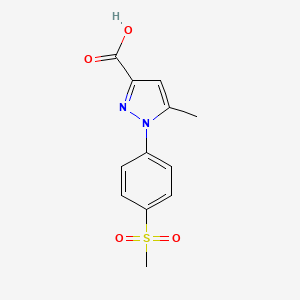
1,2-Diamino-1-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpropane-1,2-diamine is an organic compound characterized by a phenyl group attached to a propane chain with two amine groups at the first and second carbon positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenylpropane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 1-phenylpropane-1,2-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of 1-phenylpropane-1,2-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1-Phenylpropane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-phenylpropane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The compound’s amine groups facilitate interactions with proteins and other biomolecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
1-Phenylpropane-1,2-diamine can be compared with other similar compounds such as 2-phenylpropane-1,2-diamine and 3-phenylpropane-1,2-diamine. While these compounds share a similar core structure, their reactivity and applications can differ significantly due to the position of the amine groups. For instance, 2-phenylpropane-1,2-diamine may exhibit different binding affinities and biological activities compared to 1-phenylpropane-1,2-diamine.
Conclusion
1-Phenylpropane-1,2-diamine is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and development, offering numerous possibilities for innovation and discovery.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9H,10-11H2,1H3 |
Clave InChI |
PRCXGQJVEKZKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



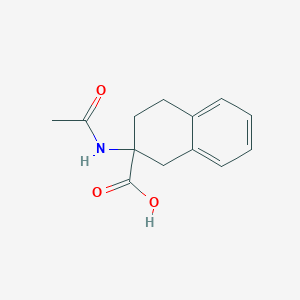
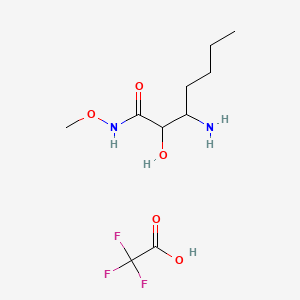


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
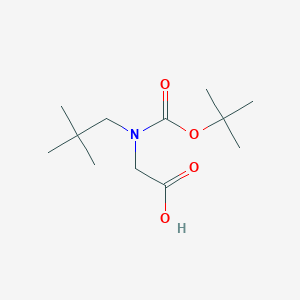
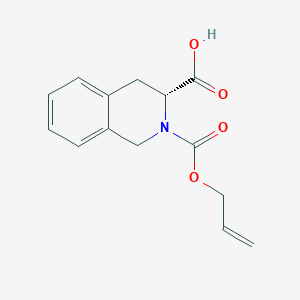
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
